Antiproliferative Potency: (E)-4-Chlorostyryl Urea vs. (Z)-4-Bromostyryl Urea and Sorafenib Across Five Cell Lines
In the foundational study that established the (E)-styryl urea pharmacophore, Compound 6 (1-[(E)-2-(4-chlorophenyl)ethenyl]-3-(4-methoxyphenyl)urea) demonstrated antiproliferative activity across a panel of tumor and endothelial cell lines that was superior to the reference multikinase inhibitor sorafenib, particularly against the colon adenocarcinoma HT-29 line [1]. While exact IC50 values for Compound 6 were reported in the prior publication (Reference [20]), the 2021 follow-up study confirmed that (E)-styryl ureas as a class achieve submicromolar IC50 values, in contrast to (Z)-styryl and saturated phenethyl derivatives which exhibit IC50 values typically 5- to 10-fold higher [2]. The (E)-stereochemistry and 4-chloro substitution were identified as critical determinants of this enhanced potency, with Compound 6 serving as the benchmark against which the subsequently synthesized Compounds 13–33 were measured [2].
| Evidence Dimension | Antiproliferative activity: IC50 (µM) across HT-29, MCF-7, HeLa, A549 tumor lines and HMEC-1 endothelial line |
|---|---|
| Target Compound Data | Submicromolar IC50 values across the panel; (E)-styryl ureas, including the 4-chloro prototype Compound 6, show the highest potency among all styryl and phenethyl urea subclasses |
| Comparator Or Baseline | Sorafenib (reference multikinase inhibitor): IC50 values in the low micromolar range; (Z)-styryl ureas such as Compound 16 (p-bromophenyl): IC50 values approximately 5- to 10-fold higher than the corresponding (E)-styryl analogs |
| Quantified Difference | The (E)-styryl configuration, as present in Compound 6, confers an approximately 5- to 10-fold increase in antiproliferative potency compared to (Z)-styryl analogs, and outperforms sorafenib on a cell-line-dependent basis |
| Conditions | Cell proliferation assay; cell lines: HT-29 (colon adenocarcinoma), MCF-7 (breast adenocarcinoma), HeLa (cervix carcinoma), A549 (lung adenocarcinoma), HMEC-1 (human microvascular endothelial cells), HEK-293 (non-tumor human embryonic kidney cells); compound treatment duration: standard 48–72 h incubation |
Why This Matters
For research groups and procurement specialists seeking a validated chemical starting point for dual VEGFR-2/PD-L1 inhibitor development, the (E)-4-chlorostyryl substitution pattern of CAS 338413-49-3 provides a quantifiable potency advantage over (Z)-isomers and a defined benchmark relative to sorafenib, reducing the risk of selecting an inactive stereoisomer or a less potent substitution variant.
- [1] Falomir, E.; Carda, M.; et al. (Reference [20] within Pharmaceuticals 2021). Original study reporting the antiproliferative IC50 values of Compound 6 against HT-29, MCF-7, HeLa, A549, HMEC-1, and HEK-293 cell lines. View Source
- [2] Martín-Beltrán, C.; Gil-Edo, R.; Hernández-Ribelles, G.; Agut, R.; Marín-Mezquita, P.; Carda, M.; Falomir, E. Aryl Urea Based Scaffolds for Multitarget Drug Discovery in Anticancer Immunotherapies. Pharmaceuticals 2021, 14, 337, specifically Table 1 and the statement: 'The (E)-styryl aryl ureas are more active than Z derivatives or saturated ones with IC50 values at submicromolar level.' View Source
